molecular formula C15H14BrN3 B5810349 2-amino-4-(3-bromophenyl)-6-ethyl-5-methylnicotinonitrile

2-amino-4-(3-bromophenyl)-6-ethyl-5-methylnicotinonitrile

Cat. No. B5810349
M. Wt: 316.20 g/mol
InChI Key: LVKFQKQLDARSIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-(3-bromophenyl)-6-ethyl-5-methylnicotinonitrile, also known as BPN or BPN-15606, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. BPN belongs to the class of compounds known as nicotinonitriles and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

2-amino-4-(3-bromophenyl)-6-ethyl-5-methylnicotinonitrile's mechanism of action is not fully understood, but it is believed to involve the modulation of glutamate receptors and the inhibition of beta-secretase activity. 2-amino-4-(3-bromophenyl)-6-ethyl-5-methylnicotinonitrile has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.
Biochemical and Physiological Effects:
2-amino-4-(3-bromophenyl)-6-ethyl-5-methylnicotinonitrile has been shown to have a variety of biochemical and physiological effects. In addition to its effects on beta-secretase and glutamate receptors, 2-amino-4-(3-bromophenyl)-6-ethyl-5-methylnicotinonitrile has also been shown to have antioxidant properties and to decrease inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-amino-4-(3-bromophenyl)-6-ethyl-5-methylnicotinonitrile is its high potency and selectivity for its target enzymes and receptors. However, one of the limitations of 2-amino-4-(3-bromophenyl)-6-ethyl-5-methylnicotinonitrile is its poor solubility, which can make it difficult to administer in animal models.

Future Directions

There are many potential future directions for research on 2-amino-4-(3-bromophenyl)-6-ethyl-5-methylnicotinonitrile. One area of interest is the development of more soluble derivatives of 2-amino-4-(3-bromophenyl)-6-ethyl-5-methylnicotinonitrile that can be more easily administered in animal models. Another area of interest is the exploration of 2-amino-4-(3-bromophenyl)-6-ethyl-5-methylnicotinonitrile's potential as a treatment for other neurological disorders, such as Huntington's disease and multiple sclerosis. Finally, further research is needed to fully understand 2-amino-4-(3-bromophenyl)-6-ethyl-5-methylnicotinonitrile's mechanism of action and to identify other potential therapeutic targets.

Synthesis Methods

The synthesis of 2-amino-4-(3-bromophenyl)-6-ethyl-5-methylnicotinonitrile involves the reaction of 3-bromobenzaldehyde with ethyl acetoacetate and ammonium acetate in the presence of ethanol and acetic acid. The resulting product is then treated with methylamine to yield 2-amino-4-(3-bromophenyl)-6-ethyl-5-methylnicotinonitrile. This method has been optimized to produce high yields of 2-amino-4-(3-bromophenyl)-6-ethyl-5-methylnicotinonitrile with high purity.

Scientific Research Applications

2-amino-4-(3-bromophenyl)-6-ethyl-5-methylnicotinonitrile has been the subject of numerous scientific studies due to its potential therapeutic properties. One of the primary areas of research has been its potential as a treatment for Alzheimer's disease. 2-amino-4-(3-bromophenyl)-6-ethyl-5-methylnicotinonitrile has been shown to inhibit the activity of beta-secretase, an enzyme that plays a key role in the formation of amyloid plaques in the brain, a hallmark of Alzheimer's disease. 2-amino-4-(3-bromophenyl)-6-ethyl-5-methylnicotinonitrile has also been shown to improve cognitive function in animal models of Alzheimer's disease.
In addition to its potential as an Alzheimer's disease treatment, 2-amino-4-(3-bromophenyl)-6-ethyl-5-methylnicotinonitrile has also been studied for its potential as a treatment for other neurological disorders, such as schizophrenia and depression. 2-amino-4-(3-bromophenyl)-6-ethyl-5-methylnicotinonitrile has been shown to modulate the activity of glutamate receptors, which are involved in the regulation of mood and cognition.

properties

IUPAC Name

2-amino-4-(3-bromophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3/c1-3-13-9(2)14(12(8-17)15(18)19-13)10-5-4-6-11(16)7-10/h4-7H,3H2,1-2H3,(H2,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKFQKQLDARSIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(C(=N1)N)C#N)C2=CC(=CC=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(3-bromophenyl)-6-ethyl-5-methylpyridine-3-carbonitrile

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